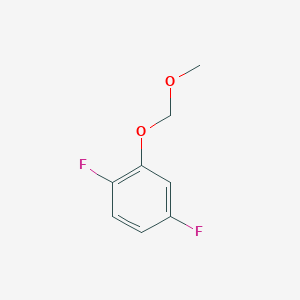

1,4-Difluoro-2-(methoxymethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-difluoro-2-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPJQNWLCJWHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650488 | |

| Record name | 1,4-Difluoro-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749230-16-8 | |

| Record name | 1,4-Difluoro-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 749230-16-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Difluoro-2-(methoxymethoxy)benzene

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1,4-Difluoro-2-(methoxymethoxy)benzene, a key intermediate in the development of specialized pharmaceutical and materials science compounds. The core of this synthesis lies in the strategic protection of the hydroxyl group of 2,5-difluorophenol using a methoxymethyl (MOM) ether. This transformation is critical when the phenolic proton's acidity or the nucleophilicity of the phenoxide would interfere with subsequent, desired chemical modifications on other parts of the molecule.

We will delve into the mechanistic underpinnings of the Williamson ether synthesis as applied to this specific substrate, providing a rationale for the selection of reagents and reaction conditions. The guide presents a detailed, step-by-step experimental protocol, rigorous safety and handling procedures for the hazardous reagents involved, and a complete guide to the characterization of the final product. This document is structured to provide researchers, chemists, and drug development professionals with the necessary expertise to confidently and safely execute this synthesis.

Foundational Principles: The Strategic Use of the MOM Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in a desired reaction elsewhere on the molecule. The methoxymethyl (MOM) group is a widely employed acetal protecting group for alcohols and phenols due to its ease of installation and its stability under a broad range of non-acidic conditions, including exposure to strong bases, nucleophiles, and hydrides.[1][2]

The synthesis of this compound from 2,5-difluorophenol is a classic example of this strategy. The phenolic hydroxyl group is first deprotonated by a strong base to form a highly nucleophilic phenoxide. This phenoxide then displaces a halide from an electrophilic methoxymethyl source, typically chloromethyl methyl ether (MOM-Cl), in a Williamson ether synthesis.[3]

The choice of a strong, non-nucleophilic base is critical. Sodium hydride (NaH) is particularly effective as it irreversibly deprotonates the phenol, driving the reaction to completion. The byproduct of this deprotonation is hydrogen gas, which simply evolves from the reaction mixture and does not interfere with the subsequent alkylation step.[3]

Reaction Scheme and Mechanism

The overall transformation involves the formation of an ether linkage between the phenolic oxygen and the methoxymethyl group.

Caption: Overall synthesis of this compound.

The reaction proceeds via a two-step nucleophilic substitution mechanism:

-

Deprotonation: The hydride ion (H⁻) from sodium hydride acts as a powerful base, abstracting the acidic proton from the phenolic hydroxyl group. This generates the sodium 2,5-difluorophenoxide intermediate and liberates hydrogen gas.

-

Nucleophilic Attack (Sₙ2): The resulting phenoxide anion is a potent nucleophile. It attacks the electrophilic methylene carbon of chloromethyl methyl ether, displacing the chloride ion and forming the desired methoxymethyl ether product.

Reagent and Product Data

A thorough understanding of the physical and chemical properties of all substances is essential for safe and effective synthesis.

| Compound | Formula | Mol. Weight ( g/mol ) | CAS Number | Physical State | Key Hazards |

| 2,5-Difluorophenol | C₆H₄F₂O | 130.09 | 2713-34-0 | Solid | Skin/eye irritant |

| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 7646-69-7 | Solid dispersion | Flammable solid, water-reactive (releases H₂ gas), causes severe skin burns and eye damage.[4] |

| Chloromethyl methyl ether (MOM-Cl) | C₂H₅ClO | 80.51 | 107-30-2 | Liquid | Highly flammable, fatal if inhaled, known human carcinogen, causes severe skin/eye irritation.[5][6] |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 109-99-9 | Liquid | Highly flammable, may form explosive peroxides |

| This compound | C₈H₈F₂O₂ | 174.14 | 220353-76-2 | Liquid/Solid | (Assumed) Skin/eye irritant |

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and requires strict adherence to safety procedures. All operations should be performed in a certified chemical fume hood.

Caption: Step-by-step experimental workflow for the synthesis.

Methodology:

-

Apparatus Setup: Assemble an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter connected to a bubbler. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

-

Reagent Addition: To the flask, add 2,5-difluorophenol (5.00 g, 38.4 mmol, 1.0 eq.) and anhydrous tetrahydrofuran (THF, 80 mL). Stir until the solid dissolves completely.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add sodium hydride (60% dispersion in mineral oil, 1.84 g, 46.1 mmol, 1.2 eq.) over 15 minutes. Caution: Hydrogen gas evolution will occur. Allow the slurry to stir at 0 °C for 30 minutes.

-

Alkylation: While maintaining the temperature at 0 °C, add chloromethyl methyl ether (MOM-Cl, 3.5 mL, 46.1 mmol, 1.2 eq.) dropwise via syringe over 10 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) to afford the pure this compound.

Critical Safety and Handling Procedures

Adherence to stringent safety protocols is non-negotiable due to the hazardous nature of the reagents.

-

Chloromethyl methyl ether (MOM-Cl): MOM-Cl is a potent human carcinogen and is fatal if inhaled.[5][7] It is also highly flammable. All manipulations must be conducted in a certified, high-flow chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (consider double-gloving), and chemical safety goggles.[5] Have a dedicated waste container for any materials contaminated with MOM-Cl.

-

Sodium Hydride (NaH): NaH is a water-reactive, flammable solid.[4] It reacts violently with water to produce flammable hydrogen gas, which can ignite.[8] It is also corrosive and can cause severe skin and eye burns.[9] Handle NaH under an inert atmosphere, away from any sources of water or protic solvents.[8] Use powder-free gloves and ensure no static discharge.[9] Quench any residual NaH carefully and slowly.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show three distinct signals:

-

A singlet around 5.2 ppm corresponding to the two protons of the -O-CH₂ -O- group.

-

A singlet around 3.5 ppm corresponding to the three protons of the -O-CH₃ group.

-

A complex multiplet pattern in the aromatic region (~6.8-7.2 ppm ) for the three protons on the difluorobenzene ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show characteristic peaks for the methoxymethyl group (a peak around 95 ppm for -O-C H₂-O- and a peak around 56 ppm for -O-C H₃) in addition to the aromatic carbons, which will exhibit C-F coupling.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) at m/z = 174.05, corresponding to the molecular weight of the product.

Subsequent Deprotection Strategies

The utility of the MOM group lies in its role as a temporary shield. Its removal is typically accomplished under acidic conditions, which cleave the acetal linkage.[10][11]

Common deprotection methods include:

-

Treatment with strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a protic solvent like methanol or water.[3][12]

-

Using Lewis acids in aprotic solvents.[11]

-

Employing milder acidic reagents like pyridinium p-toluenesulfonate (PPTS) for substrates sensitive to harsh acidic conditions.[3]

The choice of deprotection agent will depend on the stability of the other functional groups present in the molecule.[1]

References

- Wuts, P. G. M.; Greene, T.W. (2006). Greene's Protective Groups in Organic Synthesis. J. Wiley.

-

Organic Chemistry Portal. MOM Ethers. [Link]

-

Reddit user discussion on MOM deprotection. (2024). MOM Deprotection. r/OrganicChemistry. [Link]

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

-

Wikipedia. Methoxymethyl ether. [Link]

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

-

New Jersey Department of Health. Hazard Summary: Sodium Hydride. [Link]

-

Ramesh, C., et al. (2003). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. ResearchGate. [Link]

- Google Patents.

-

NIST. WebBook: Benzene, 1,4-difluoro-. [Link]

- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.

-

University of California, Santa Barbara. Standard Operating Procedure: Sodium Hydride. [Link]

-

American Chemical Society. Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. [Link]

-

Alkali Metals Limited. MSDS for Sodium Hydride. [Link]

-

ResearchGate. An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. [Link]

-

NIST. WebBook: Benzene, 1,4-difluoro- (IR Spectrum). [Link]

-

PubChem. Chloromethyl Methyl Ether. [Link]

-

PubMed Central. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. [Link]

-

ResearchGate. Synthesis and Properties of Photoluminescent 1,4-Bis(α-cyano-4-methoxystyryl)benzenes. [Link]

-

New Jersey Department of Health. Hazard Summary: Chloromethyl Methyl Ether. [Link]

-

Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]

Sources

- 1. MOM Ethers [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. total-synthesis.com [total-synthesis.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. westliberty.edu [westliberty.edu]

- 6. nj.gov [nj.gov]

- 7. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alkalimetals.com [alkalimetals.com]

- 9. nj.gov [nj.gov]

- 10. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

1,4-Difluoro-2-(methoxymethoxy)benzene chemical properties

An In-depth Technical Guide to 1,4-Difluoro-2-(methoxymethoxy)benzene: Synthesis, Reactivity, and Applications

Introduction

This compound is a key synthetic intermediate valued in medicinal chemistry and materials science. Its structure combines a difluorinated benzene ring with a methoxymethyl (MOM) ether-protected phenol. This arrangement provides a versatile scaffold for constructing complex molecules. The fluorine atoms are known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, making fluorinated aromatics highly sought-after building blocks.[1][2] The MOM group serves as a robust and reliable protecting group for the hydroxyl functionality, allowing for selective reactions elsewhere on the molecule before its facile, acid-labile removal.[3][4][5]

This guide offers a comprehensive analysis of the chemical properties, synthesis, reactivity, and applications of this compound, designed for researchers and professionals in drug development and organic synthesis.

Physicochemical and Spectroscopic Profile

The unique substitution pattern of this compound dictates its physical and spectroscopic characteristics. The strong electronegativity of the fluorine atoms and the presence of the MOM ether significantly influence the electronic environment of the aromatic ring.

Core Chemical Properties

The fundamental properties of the compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₂O₂ | [6] |

| Molecular Weight | 174.15 g/mol | [6] |

| Monoisotopic Mass | 174.04924 Da | [6] |

| CAS Number | 117551-51-8 | N/A |

| Appearance | Colorless to light yellow oil | Typical for similar ethers |

| InChI | InChI=1S/C8H8F2O2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 | [6] |

| SMILES | COCOC1=C(C=CC(=C1)F)F | [6] |

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural verification of this compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (δ 6.8-7.2 ppm): Three distinct multiplets, with complex splitting patterns due to H-H and H-F couplings. MOM Methylene (δ ~5.2 ppm): A singlet (s, 2H) for the -O-CH₂-O- protons. MOM Methyl (δ ~3.5 ppm): A singlet (s, 3H) for the -O-CH₃ protons. |

| ¹³C NMR | Aromatic Carbons (δ 100-160 ppm): Six distinct signals. Carbons bonded to fluorine will appear as doublets with large C-F coupling constants. The carbon bearing the MOM ether will be significantly shifted downfield. MOM Methylene (δ ~95 ppm): Signal for the -O-CH₂-O- carbon. MOM Methyl (δ ~56 ppm): Signal for the -O-CH₃ carbon. |

| ¹⁹F NMR | Two distinct signals for the two magnetically non-equivalent fluorine atoms, likely appearing as complex multiplets due to F-F and F-H couplings. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 174.05. Key Fragments: Loss of the methoxy group (-OCH₃, m/z = 143), loss of the MOM group (-CH₂OCH₃, m/z = 129). |

| IR (Infrared) | C-F Stretch: Strong bands in the 1100-1250 cm⁻¹ region. C-O Stretch: Strong bands around 1050-1150 cm⁻¹ (ether). Aromatic C=C: Bands in the 1500-1600 cm⁻¹ region. Aromatic C-H: Bands around 3000-3100 cm⁻¹. |

Synthesis and Purification

The most direct synthesis of this compound involves the protection of commercially available 2,5-difluorophenol. The methoxymethyl (MOM) ether is an acetal-based protecting group known for its stability across a wide pH range (4-12) and resistance to nucleophiles, organometallics, and various oxidizing and reducing agents.[3][5][7]

Synthesis Workflow

The protection reaction proceeds via an Sₙ2 mechanism where the phenoxide, generated in situ, acts as a nucleophile, displacing the chloride from chloromethyl methyl ether (MOMCl).

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: MOM Protection of 2,5-Difluorophenol

This protocol describes a standard procedure for installing the MOM protecting group.

Materials:

-

2,5-Difluorophenol

-

Chloromethyl methyl ether (MOMCl)

-

N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2,5-difluorophenol (1.0 eq.).

-

Solvent and Base: Dissolve the starting material in anhydrous DCM. Add DIPEA (2.0-3.0 eq.).[4][8] Alternatively, for a stronger base, suspend NaH (1.2 eq.) in anhydrous THF and add the phenol solution dropwise.

-

Addition of MOMCl: Cool the mixture to 0 °C using an ice bath. Add MOMCl (1.5 eq.) dropwise over 15 minutes, ensuring the temperature remains below 5 °C. Caution: Chloromethyl methyl ether is a potent carcinogen and must be handled with extreme care in a chemical fume hood.[8]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Reactivity and Synthetic Utility

The reactivity of this compound is governed by two key features: the acid-lability of the MOM ether and the substitution pattern of the aromatic ring.

Deprotection of the MOM Ether

The primary synthetic utility of the MOM group is its role as a temporary mask for the phenol. It is readily cleaved under acidic conditions to regenerate the free hydroxyl group.[3][8]

Caption: Mechanism for the acid-catalyzed deprotection of the MOM ether.

Experimental Protocol: MOM Deprotection

Materials:

-

This compound

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the MOM-protected compound (1.0 eq.) in methanol.

-

Add a catalytic amount of concentrated HCl (e.g., 2-3 drops) or use a solution of HCl in an organic solvent.

-

Stir the reaction at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.

-

Neutralize the acid by carefully adding saturated aqueous NaHCO₃.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 2,5-difluorophenol.

Aromatic Ring Reactivity

The substituents on the benzene ring dictate its reactivity towards electrophilic aromatic substitution (EAS).

-

-O(MOM) group: Strongly activating and ortho-, para-directing.

-

Fluorine atoms: Deactivating due to induction but ortho-, para-directing due to resonance.

The powerful activating effect of the MOM ether dominates, directing incoming electrophiles primarily to the positions ortho and para to it (C3 and C5). The C5 position is sterically less hindered, making it a likely site for substitution. Furthermore, the difluoroaromatic core is an excellent substrate for directed ortho-metalation (DoM) and various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide range of substituents at specific positions after deprotection.

Safety and Handling

While specific toxicity data for this compound is not widely available, standard precautions for handling halogenated aromatic ethers should be observed.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[9][10][11]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

-

Hazards: May cause skin, eye, and respiratory irritation.[9][12] Avoid inhalation of vapors and contact with skin and eyes.[11]

-

Reagent Safety: The synthesis involves highly hazardous materials. Notably, chloromethyl methyl ether (MOMCl) is a known human carcinogen and must be handled with appropriate engineering controls and PPE.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its properties are defined by the interplay between the robust MOM protecting group and the electronically modified difluorinated aromatic core. The straightforward synthesis and predictable reactivity, particularly the mild conditions required for deprotection, make it an ideal building block for multi-step syntheses. Its utility in introducing the 2,5-difluorophenol moiety is of significant interest to researchers in drug discovery and materials science, where precise control over molecular architecture and physicochemical properties is paramount.

References

- Grokipedia. Methoxymethyl ether.

- Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.

- Wikipedia. Methoxymethyl ether.

- AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.

- BenchChem. Stability of the Methoxymethyl (MOM) Ether Protecting Group: An In-depth Technical Guide.

- Fluorochem. Safety Data Sheet.

- Thermo Fisher Scientific. Safety Data Sheet.

- PubChemLite. This compound.

- Thermo Fisher Scientific. Safety Data Sheet.

- JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- Cole-Parmer. Material Safety Data Sheet - 1,4-Bis-(difluoromethyl)benzene.

Sources

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. chemrxiv.org [chemrxiv.org]

- 3. grokipedia.com [grokipedia.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. adichemistry.com [adichemistry.com]

- 6. PubChemLite - this compound (C8H8F2O2) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Spectroscopic Data of 1,4-Difluoro-2-(methoxymethoxy)benzene

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,4-Difluoro-2-(methoxymethoxy)benzene, a key intermediate in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound using modern spectroscopic techniques. The guide is structured to provide not only the spectral data but also the underlying principles and experimental considerations necessary for its accurate interpretation.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of a difluorinated aromatic ring and a methoxymethyl (MOM) ether protecting group. This structure gives rise to a distinct spectroscopic fingerprint. Understanding the individual contributions of these moieties is paramount for a complete spectral assignment.

The numbering of the atoms in the benzene ring is crucial for the correct assignment of NMR signals. For the purpose of this guide, the carbon atom bearing the methoxymethoxy group is designated as C2, with the fluorine atoms at positions C1 and C4.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the methoxymethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the oxygen of the ether linkage.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 6.8 - 7.1 | ddd | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 4-6 |

| H-5 | 6.8 - 7.1 | ddd | ³J(H-H) ≈ 8-10, ³J(H-F) ≈ 8-10, ⁴J(H-F) ≈ 4-6 |

| H-6 | 7.0 - 7.3 | ddd | ³J(H-H) ≈ 8-10, ⁴J(H-F) ≈ 4-6, ⁵J(H-F) ≈ 2-3 |

| -OCH₂O- | ~5.2 | s | - |

| -OCH₃ | ~3.5 | s | - |

Note: These are predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Interpretation:

-

Aromatic Region (δ 6.8-7.3 ppm): The three aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The electron-withdrawing fluorine atoms and the electron-donating methoxymethoxy group will influence the precise chemical shifts of these protons.

-

Methoxymethyl (MOM) Group: The two protons of the methylene linker (-OCH₂O-) are expected to appear as a sharp singlet around δ 5.2 ppm. The three protons of the methyl group (-OCH₃) will also appear as a singlet, but further upfield, around δ 3.5 ppm. For comparison, the methylene and methyl protons of 1,4-bis(methoxymethyl)benzene appear at δ 4.432 ppm and δ 3.356 ppm, respectively. [1]The downfield shift in the target molecule is due to the direct attachment to the aromatic ring's oxygen.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals. A key feature of this spectrum will be the large one-bond carbon-fluorine coupling constants (¹J(C-F)) and smaller two-, three-, and four-bond couplings.

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C-F) (Hz) | Other Couplings |

| C-1 | 155 - 160 | ~240 | d |

| C-2 | 140 - 145 | - | d, ²J(C-F) |

| C-3 | 110 - 115 | - | dd, ²J(C-F), ³J(C-F) |

| C-4 | 150 - 155 | ~240 | d |

| C-5 | 115 - 120 | - | dd, ²J(C-F), ³J(C-F) |

| C-6 | 120 - 125 | - | d, ²J(C-F) |

| -OCH₂O- | 95 - 100 | - | s |

| -OCH₃ | 55 - 60 | - | s |

Note: These are predicted values. The actual chemical shifts and coupling constants can be influenced by solvent and temperature.

Interpretation:

-

Aromatic Carbons: The carbons directly bonded to fluorine (C-1 and C-4) will exhibit large one-bond C-F coupling constants, typically in the range of 235-250 Hz, appearing as doublets. The other aromatic carbons will show smaller couplings to the fluorine atoms, resulting in more complex splitting patterns (doublets or doublet of doublets).

-

Methoxymethyl (MOM) Group Carbons: The methylene carbon (-OCH₂O-) is expected to resonate around δ 95-100 ppm, while the methyl carbon (-OCH₃) will be found further upfield at approximately δ 55-60 ppm. [2]These signals will appear as singlets in the proton-decoupled spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring, the C-F bonds, and the ether linkages.

Experimental Protocol: IR Data Acquisition

Sample Preparation: For a solid sample, a common method is to prepare a potassium bromide (KBr) disk. This involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. [3]For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). [3] Instrumentation and Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr disk) is recorded first and then automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch (-CH₂, -CH₃) | Medium |

| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 1250 - 1000 | C-O stretch (ether) | Strong |

| 1200 - 1100 | C-F stretch | Strong |

Interpretation:

-

Aromatic and Aliphatic C-H Stretches: The region above 3000 cm⁻¹ will show peaks corresponding to the aromatic C-H stretches, while the region just below 3000 cm⁻¹ will contain the stretches for the methyl and methylene groups of the MOM ether. [4]* Aromatic C=C Stretches: A series of absorptions between 1600 and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring. [5]* C-O and C-F Stretches: The most intense and diagnostic peaks will be in the fingerprint region. Strong absorptions between 1250 and 1000 cm⁻¹ are characteristic of the C-O stretching of the ether linkages. [6]Phenyl alkyl ethers often show two strong bands in this region. [7]Additionally, strong absorptions due to the C-F stretching vibrations are expected in the 1200-1100 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: MS Data Acquisition

Ionization Method: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules. [8][9]This method involves bombarding the sample with high-energy electrons, which typically leads to extensive fragmentation.

Instrumentation and Data Acquisition: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Predicted Mass Spectrum Data and Interpretation

The molecular formula of this compound is C₈H₈F₂O₂, with a molecular weight of 174.14 g/mol .

Table 4: Predicted Key Mass Fragments

| m/z | Proposed Fragment |

| 174 | [M]⁺ (Molecular ion) |

| 143 | [M - OCH₃]⁺ |

| 129 | [M - CH₂OCH₃]⁺ |

| 114 | [C₆H₄F₂]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Note: These are predicted fragments based on known fragmentation patterns of similar compounds.

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 174. Its intensity may be reduced due to the lability of the methoxymethyl group.

-

Fragmentation Pattern: A primary fragmentation pathway for ethers is the cleavage of the C-O bond. For the MOM ether, the loss of the methoxy radical (•OCH₃) would result in a fragment at m/z 143. Cleavage of the bond between the aromatic oxygen and the methylene group would lead to a fragment at m/z 129, corresponding to the difluorophenoxy cation. The base peak is likely to be the [CH₂OCH₃]⁺ fragment at m/z 45, which is a very stable oxonium ion. The observation of a peak at m/z 114 would correspond to the difluorobenzene radical cation, resulting from the cleavage of the entire methoxymethoxy group.

Caption: A proposed major fragmentation pathway for this compound under electron ionization.

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous method for its structural confirmation. The combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry allows for the complete assignment of all atoms and functional groups within the molecule. The predicted data and interpretations provided in this guide, based on established spectroscopic principles and data from analogous compounds, serve as a robust reference for researchers working with this and structurally related molecules. It is always recommended to compare experimentally obtained data with these predictions for a confident structural assignment.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Difluorobenzene. Retrieved from [Link]

- Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Difluorobenzene. Retrieved from [Link]

-

Reusch, W. (2016). Infrared Spectroscopy. In Virtual Textbook of Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3), 003.

-

JEOL. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ACS Reagent Chemicals. (2017). Infrared Spectroscopy. Retrieved from [Link]

-

Clark, J. (n.d.). The H-1 NMR spectrum of phenol. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

- Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. (n.d.). The Royal Society of Chemistry.

- Lee, J. H., et al. (2020).

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]

- Vékey, K., et al. (2019).

- Wody, J. C., et al. (2016). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 54(11), 875-881.

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

-

San Diego Mesa College. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

Clark, J. (n.d.). The C-13 NMR spectrum of benzene. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

- Ai, X., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e288-e294.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- Pashko, М. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10–16.

-

How to Prepare and Run a NMR Sample. (2017, December 4). [Video]. YouTube. [Link]

- Lee, J. H., et al. (2020).

-

Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

Sources

- 1. 1,4-Bis(methoxymethyl)benzene(6770-38-3) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rroij.com [rroij.com]

- 9. chem.libretexts.org [chem.libretexts.org]

NMR analysis of 1,4-Difluoro-2-(methoxymethoxy)benzene

An In-Depth Technical Guide to the NMR Analysis of 1,4-Difluoro-2-(methoxymethoxy)benzene

Introduction

This compound is a key aromatic building block frequently utilized in the synthesis of complex organic molecules within the pharmaceutical and materials science sectors. The methoxymethyl (MOM) group serves as a common and robust protecting group for the phenolic hydroxyl function, while the fluorine substituents are critical for modulating the electronic properties, metabolic stability, and binding affinities of target molecules. A definitive structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for the unambiguous structural elucidation of this compound. Through a multi-nuclear approach, including ¹H, ¹³C, and ¹⁹F NMR, a comprehensive and self-validating dataset can be acquired. This guide provides a detailed exploration of the theoretical principles, experimental protocols, and spectral interpretation required for a complete NMR analysis of this compound, grounded in field-proven insights and authoritative references.

Molecular Structure and Expected NMR Environment

The structure of this compound lacks any element of symmetry that would render any of the aromatic protons or the two fluorine atoms chemically equivalent. This asymmetry is key to the interpretation of its NMR spectra, as it predicts distinct signals for each of the three aromatic protons (H-3, H-5, H-6) and the two fluorine atoms (F-1, F-4).

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and correctly defined instrument parameters. The protocols described below represent a self-validating system for ensuring data integrity.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and its relative chemical inertness.[1] Other solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.[1][2]

-

Internal Standard: Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution as an internal reference for ¹H and ¹³C NMR spectra (δ = 0.00 ppm).[3] For ¹⁹F NMR, an external reference like CFCl₃ is often used, or the spectrometer can be referenced internally to a known solvent signal.

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is completely dissolved and the solution is homogeneous.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition Workflow

The following workflow ensures a comprehensive dataset is collected efficiently.

Caption: Standard workflow for multi-nuclear NMR data acquisition and analysis.

Typical Spectrometer Parameters:

-

¹H NMR: A relaxation delay (d1) of 1-2 seconds is generally sufficient. A spectral width of 12-16 ppm is standard.

-

¹³C NMR: A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are required due to the low natural abundance of ¹³C. Inverse-gated decoupling can be used for more accurate integration if needed.[4]

-

¹⁹F NMR: This nucleus is highly sensitive, so fewer scans are needed. A very wide spectral width (e.g., -250 to 50 ppm) is necessary to ensure all signals are captured.[4][5]

Spectral Analysis and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum provides critical information on the proton environments and their connectivity through spin-spin coupling.

-

Aliphatic Region (MOM Group):

-

-OCH₃: A sharp singlet is expected around 3.51 ppm .

-

-OCH₂O-: A sharp singlet is expected around 5.25 ppm . The downfield shift is due to the deshielding effect of two adjacent oxygen atoms.

-

-

Aromatic Region:

-

The three aromatic protons are chemically distinct and will appear as complex multiplets due to both H-H and H-F couplings.

-

H-3: This proton is ortho to the MOM group and meta to the F-1 and F-4 atoms. It is expected to be the most upfield of the aromatic protons, likely appearing around 6.8-7.0 ppm . Its multiplicity will be a doublet of doublets of doublets (ddd) or a triplet of doublets (td) depending on the relative magnitudes of the coupling constants.

-

H-5: This proton is flanked by two fluorine atoms. It will be significantly influenced by both ³J(H5-F4) and ⁴J(H5-F1). It is expected around 7.0-7.2 ppm .

-

H-6: This proton is ortho to F-1 and meta to the MOM group and F-4. It is expected to be the most downfield aromatic proton, likely around 7.2-7.4 ppm .

-

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~ 3.51 | s (singlet) | - |

| -OCH₂O- | ~ 5.25 | s (singlet) | - |

| H-3 | ~ 6.95 | ddd | ³J(H3-H5), ⁴J(H3-F4), ⁵J(H3-F1) |

| H-5 | ~ 7.10 | ddd | ³J(H5-H6), ³J(H5-F4), ⁴J(H5-F1) |

| H-6 | ~ 7.30 | ddd | ³J(H6-H5), ³J(H6-F1), ⁵J(H6-F4) |

Note: The interpretation of spin-spin coupling follows the n+1 rule for simple cases, but becomes more complex with multiple, inequivalent coupling partners.[6]

¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into C-F bonding through characteristic coupling patterns.

-

Aliphatic Region (MOM Group):

-

Aromatic Region:

-

Six distinct signals are expected for the aromatic carbons.

-

C-1 & C-4: These carbons are directly bonded to fluorine and will exhibit very large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz), appearing as doublets. Their chemical shifts will be significantly downfield, typically in the range of 150-165 ppm .[9]

-

C-2: Bonded to the MOM-ether oxygen, this carbon will be deshielded, appearing around 145-150 ppm . It will show a smaller two-bond coupling to F-1 (²JCF).

-

C-3, C-5, C-6: These carbons will appear in the typical aromatic region (110-130 ppm ) and will be split by two- and three-bond couplings to the fluorine atoms (²JCF, ³JCF). For instance, C-5 will be split by both F-1 and F-4.

-

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~ 57 | s (singlet) | - |

| -OCH₂O- | ~ 95 | s (singlet) | - |

| Aromatic CHs | 110 - 125 | dd (doublet of doublets) | ²JCF, ³JCF |

| C-2 (C-O) | ~ 148 | d (doublet) | ²J(C2-F1) |

| C-1, C-4 (C-F) | 155 - 165 | d (doublet) | ¹JCF ≈ 240-260 |

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is often the most revealing for fluorinated aromatics due to its wide chemical shift range and high sensitivity to the electronic environment.[4][5]

-

Chemical Shifts:

-

Two distinct signals are expected, as F-1 and F-4 are in different chemical environments.

-

Aryl fluoride signals typically appear between -100 and -170 ppm relative to CFCl₃.[10][11]

-

F-1: Being ortho to the electron-donating -OMOM group, the F-1 signal is expected to be shifted upfield relative to F-4.

-

F-4: This fluorine is para to the -OMOM group and will experience its resonance effect.

-

-

Coupling Constants:

-

Each fluorine signal will be a complex multiplet due to couplings to the aromatic protons (³JFH, ⁴JFH, ⁵JFH) and to the other fluorine atom (⁴JFF).

-

The through-space coupling between F-1 and the protons of the MOM group is also possible but often too small to be resolved.

-

Table 3: Predicted ¹⁹F NMR Data

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| F-1 | ~ -120 to -140 | ddd | ⁴J(F1-F4), ³J(F1-H6), ⁴J(F1-H5), ⁵J(F1-H3) |

| F-4 | ~ -110 to -130 | ddd | ⁴J(F4-F1), ³J(F4-H5), ³J(F4-H3), ⁵J(F4-H6) |

Conclusion

The comprehensive , leveraging ¹H, ¹³C, and ¹⁹F nuclei, provides an interlocking and self-consistent dataset for complete structural verification. The ¹H spectrum confirms the presence and connectivity of the proton-bearing groups, the ¹³C spectrum validates the carbon skeleton and highlights the points of fluorination through large ¹JCF couplings, and the ¹⁹F spectrum offers highly sensitive probes into the distinct electronic environments of the two fluorine atoms. By carefully applying the principles of chemical shift theory and spin-spin coupling, researchers and drug development professionals can confidently confirm the identity and purity of this critical synthetic intermediate.

References

- Emsley, J. W., & Phillips, L. (1971). Fluorine chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-520.

- Bruker. (n.d.). NMR Spectrometers and Instruments.

- Diehl, P., & Pople, J. (1960). The analysis of complex nuclear magnetic resonance spectra: II. Some further systems with one strong coupling constant. Molecular Physics, 3(6), 557-561.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

- Contreras, R. H., & Peralta, J. E. (2000). An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 279-358.

- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for various publications. Retrieved from [Link]

- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032139). Retrieved from [Link]

- Glick, R. E., & Ehrenson, S. J. (1959). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Fluoro-organics. The Journal of Physical Chemistry, 63(9), 1599-1600.

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

- Keden, S. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 497-507.

- Saya, L. R., et al. (2011). Experimental, SOPPA(CCSD), and DFT Analysis of Substituent Effects on NMR 1JCF Coupling Constants in Fluorobenzene Derivatives. The Journal of Physical Chemistry A, 115(5), 837-845.

-

University of Ottawa. (n.d.). Fluorine NMR. Retrieved from [Link]

- Parmar, V. S., et al. (2002). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- Hoff, C. D., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2176-2181.

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

- Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 808-817.

-

Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Retrieved from [Link]

- Taft, R. W., et al. (1963). Fluorine Nuclear Magnetic Resonance Shielding in meta-Substituted Fluorobenzenes. The Effect of Solvent on the Inductive Order. Journal of the American Chemical Society, 85(6), 709-724.

-

The Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Difluorobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-difluoro-. Retrieved from [Link]

Sources

- 1. NMR 溶剂 [sigmaaldrich.cn]

- 2. chem.washington.edu [chem.washington.edu]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. colorado.edu [colorado.edu]

- 11. 19F [nmr.chem.ucsb.edu]

Electrophilic Aromatic Substitution of Difluorobenzene: Principles and Applications in Drug Discovery

An In-depth Technical Guide:

Abstract

The strategic incorporation of fluorine into aromatic scaffolds is a highly effective method in modern medicinal chemistry for modulating the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. Difluorobenzene cores are particularly prevalent in a diverse range of pharmaceuticals. A comprehensive understanding of the principles governing electrophilic aromatic substitution (EAS) on difluorobenzene isomers is, therefore, of paramount importance for the rational design and synthesis of novel therapeutic agents. This technical guide provides a detailed examination of the electrophilic aromatic substitution of 1,2-, 1,3-, and 1,4-difluorobenzene, elucidating the critical interplay of electronic effects that dictate reaction rates and regioselectivity. It further offers practical insights, including a detailed experimental protocol and a discussion of the role of these reactions in the landscape of drug development, tailored for researchers, chemists, and pharmaceutical scientists.

Core Principles: The Electronic Influence of Fluorine in Aromatic Systems

The behavior of fluorine as a substituent in electrophilic aromatic substitution is a classic example of competing electronic effects. Its influence on the reactivity and orientation of incoming electrophiles is twofold:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a powerful electron-withdrawing effect through the carbon-fluorine sigma bond.[1] This inductive withdrawal reduces the electron density of the aromatic π-system, thus deactivating the ring towards attack by electrophiles when compared to unsubstituted benzene.[1][2]

-

Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic ring through π-conjugation.[1][3] This mesomeric or resonance effect increases electron density, particularly at the ortho and para positions.[3][4]

For halogens, the deactivating inductive effect is generally stronger than the activating resonance effect, leading to a net decrease in reaction rate.[4] However, the resonance effect still governs the position of attack, making fluorine an ortho, para-director.[4] In difluorobenzenes, the interplay of these effects from two fluorine atoms dictates the ultimate outcome of the substitution reaction.

Isomer-Specific Reactivity and Regioselectivity

The spatial arrangement of the two fluorine atoms creates distinct electronic landscapes for each of the three difluorobenzene isomers, resulting in marked differences in their reactivity and the regioselectivity of substitution.

2.1 1,3-Difluorobenzene: Cooperative Effects

1,3-Difluorobenzene is typically the most reactive of the three isomers in electrophilic aromatic substitution.[5] This enhanced reactivity stems from the cooperative and reinforcing directing effects of the two meta-positioned fluorine atoms.[6]

-

Position 2: This position is ortho to both fluorine atoms. It is significantly deactivated by the combined inductive effects and is sterically hindered.

-

Positions 4 and 6: These positions are ortho to one fluorine and para to the other. This alignment makes them the most electron-rich and, therefore, the most activated sites for electrophilic attack.

-

Position 5: This position is meta to both fluorine atoms and is consequently the most deactivated position.

As a result, electrophilic substitution on 1,3-difluorobenzene occurs with high regioselectivity at the 4- (or the equivalent 6-) position .[5]

2.2 1,2-Difluorobenzene: Antagonistic Effects

In 1,2-difluorobenzene, the adjacent fluorine atoms strongly deactivate the ring via their cumulative inductive effects. The ortho, para-directing influences of the two substituents are antagonistic , meaning they direct to different positions.[6]

-

Positions 3 and 6: These positions are ortho to one fluorine and meta to the other.

-

Positions 4 and 5: These positions are para to one fluorine and meta to the other.

Electrophilic attack is favored at the positions that are most strongly activated by the resonance effect. Therefore, substitution occurs preferentially at the 4- and 5-positions , which are para to one of the fluorine atoms.[7] Substitution at the 3- and 6-positions is less favorable due to a weaker activating effect and potential steric hindrance.[3]

2.3 1,4-Difluorobenzene: Symmetrical Deactivation

This isomer is the most symmetrical. All four available positions for substitution (2, 3, 5, and 6) are electronically equivalent, each being ortho to one fluorine and meta to the other. The powerful deactivating inductive effects of both fluorine atoms make this isomer substantially less reactive, often on par with or slightly less reactive than the 1,2-isomer.[5] Electrophilic attack can occur at any of the four identical positions, leading to a single monosubstituted product.

2.4 Summary of Isomer Reactivity and Selectivity

The following table summarizes the general trends for electrophilic aromatic substitution on difluorobenzene isomers.

| Isomer | Relative Reactivity in EAS | Major Substitution Position(s) | Directing Effect |

| 1,3-Difluorobenzene | Most Reactive[5] | 4- (and 6-) | Cooperative |

| 1,2-Difluorobenzene | Intermediate / Least Reactive[5] | 4- (and 5-) | Antagonistic |

| 1,4-Difluorobenzene | Least Reactive[5] | 2- (or 3-, 5-, 6-) | Symmetrical |

Mechanistic Visualization: The Stability of the Arenium Ion

The regiochemical outcome of any electrophilic aromatic substitution is dictated by the relative stability of the cationic intermediate (the arenium ion or σ-complex) formed during the reaction.[8] The substitution pathway that proceeds through the most stable arenium ion will have the lowest activation energy and will be the major product.

The stability of the arenium ion is maximized when the positive charge can be effectively delocalized, particularly when resonance structures place the charge adjacent to an electron-donating group like fluorine, allowing for stabilization via its +M effect.

Caption: Generalized workflow for electrophilic aromatic substitution on a difluorobenzene ring.

Key Synthetic Transformations

Several canonical electrophilic aromatic substitution reactions are routinely applied to difluorobenzene substrates in research and industrial settings.

4.1 Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds, yielding aryl ketones that serve as versatile synthetic intermediates.[5] The reaction typically involves an acylating agent (like acetyl chloride) and a strong Lewis acid catalyst (e.g., AlCl₃).[9] Given the deactivated nature of difluorobenzenes, these reactions can be sluggish and may require higher temperatures or increased catalyst loading.[7] The acylation of 1,3-difluorobenzene, for instance, is a key step in the synthesis of the pharmaceutical intermediate 2,4-difluoroacetophenone.[10]

4.2 Nitration

The introduction of a nitro group (–NO₂) is a fundamental EAS reaction, accomplished with a mixture of concentrated nitric and sulfuric acids, which generates the potent nitronium ion (NO₂⁺) electrophile.[11][12] The resulting nitro-difluorobenzenes are valuable precursors to difluoroanilines (via reduction), which are common building blocks in drug synthesis. For example, the nitration of 1,4-difluorobenzene yields 1,4-difluoro-2-nitrobenzene.[13]

4.3 Halogenation

The substitution of a ring proton for a halogen (e.g., Br₂, Cl₂) is catalyzed by a Lewis acid such as FeBr₃ or AlCl₃.[14] The catalyst enhances the electrophilicity of the halogen, facilitating the attack by the deactivated difluorobenzene ring.[14]

Field-Proven Protocol: Friedel-Crafts Acylation of 1,3-Difluorobenzene

The following protocol provides a validated, step-by-step methodology for the synthesis of 2,4-difluoroacetophenone, a crucial intermediate for various pharmaceuticals.[10]

Objective: To synthesize 2,4-difluoroacetophenone from 1,3-difluorobenzene via Friedel-Crafts acylation.

Reagents & Equipment:

-

1,3-Difluorobenzene (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Saturated aqueous solutions of NaHCO₃ and NaCl (brine)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Oven-dried, three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen/argon inlet

-

Ice-water bath

-

Separatory funnel and standard glassware for workup and purification

Methodology:

-

Inert Atmosphere: Assemble the dry glassware and purge the system with an inert gas (N₂ or Ar) to exclude moisture, which deactivates the Lewis acid catalyst.

-

Catalyst Suspension: Charge the reaction flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C using an ice bath while stirring.

-

Reagent Addition: Add 1,3-difluorobenzene (1.0 eq) to the flask. Separately, charge the dropping funnel with a solution of acetyl chloride (1.1 eq) in anhydrous DCM.

-

Acylation Reaction: Add the acetyl chloride solution dropwise to the cold, stirred reaction mixture over a period of 30-45 minutes. It is critical to maintain the internal temperature below 5 °C to minimize side reactions.[5]

-

Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 4-8 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

-

Reaction Quench: Upon completion, cool the reaction mixture back to 0 °C and quench it by the slow, cautious addition of crushed ice, followed by concentrated HCl to dissolve the aluminum salts.

-

Aqueous Workup: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Wash the organic phase sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine to remove impurities.

-

Isolation: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification & Validation: The resulting crude product can be purified by vacuum distillation. The identity and purity of the 2,4-difluoroacetophenone should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for the Friedel-Crafts acylation of 1,3-difluorobenzene.

Significance and Applications in Drug Development

The difluorobenzene scaffold is a privileged structure in medicinal chemistry, offering a powerful tool to fine-tune the properties of drug molecules.[15] The introduction of fluorine can:

-

Enhance Metabolic Stability: Fluorine atoms can block sites of cytochrome P450-mediated oxidation, prolonging the half-life of a drug.[16]

-

Increase Binding Affinity: The C-F bond can participate in favorable electrostatic and dipole interactions with protein targets, enhancing potency.[17]

-

Modulate Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[16]

Notable examples of drugs containing a difluorobenzene core synthesized through EAS-related strategies include the anti-inflammatory drug Diflunisal and the fluoroquinolone antibacterial agent CI-934 .[15] The ability to selectively functionalize difluorobenzene rings is thus a critical skill for medicinal chemists aiming to optimize lead compounds.

Conclusion

The electrophilic aromatic substitution of difluorobenzenes is a nuanced yet predictable field governed by the fundamental electronic properties of the fluorine substituent. By understanding the balance between inductive deactivation and resonance-driven direction, chemists can effectively predict regiochemical outcomes and design rational synthetic routes. 1,3-Difluorobenzene stands out as the most reactive isomer due to cooperative directing effects, making it a valuable starting material. Despite the synthetic challenges posed by the deactivated nature of these rings, the strategic application of EAS reactions provides indispensable access to a wide range of fluorinated building blocks that are central to the discovery and development of modern pharmaceuticals.

References

-

Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju. [Link]

-

Electrophilic aromatic directing groups. Wikipedia. [Link]

- US5504264A - Process for preparing 1,3-difluorobenzene.

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

-

Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry (RSC Publishing). [Link]

- EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.

-

Unlocking Pharmaceutical Potential: The Role of Fluorobenzene in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

introduction to regioselectivity in aromatic reactions. YouTube. [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

-

17.4: Electrophilic Attack on Disubstituted Benzenes. Chemistry LibreTexts. [Link]

-

Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]

-

Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]

-

Trifluoromethanesulfonic acid: a novel solvent for the electrophilic fluorination of fluoroaromatics. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Friedel-Crafts Isomerization. II.1 Aluminum Chloride-Catalyzed Isomerization of Chlorofluorobenzenes and Dichlorobenzenes. The Effect of Aluminum Chloride on Difluorobenzenes. The Journal of Organic Chemistry - ACS Publications. [Link]

- US4847442A - Process for the preparation of difluorobenzenes.

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. [Link]

-

Scheme 5. Nitration of p-difluorobenzene. ResearchGate. [Link]

-

Electrophilic aromatic substitution. Wikipedia. [Link]

-

1,2-Difluorobenzene. Wikipedia. [Link]

-

The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society. [Link]

-

An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Publishing. [Link]

-

Electrophilic aromatic substitution with fluorine. Chemistry Stack Exchange. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II - KPU Pressbooks. [Link]

-

Organic Chemistry 2 Electrophilic Aromatic Substitution. [Link]

-

Lecture Notes Chem 51B S. King Chapter 18 Electrophilic Aromatic Substitution. [Link]

-

The Electrophilic Aromatic Substitution of Fluorobenzene. ResearchGate. [Link]

-

The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]

-

1,4-Difluorobenzene | C6H4F2 | CID 10892. PubChem. [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. [Link]

-

1,2-Difluorobenzene | C6H4F2 | CID 9706. PubChem. [Link]

-

Nitration of Benzene. Chemistry Steps. [Link]

-

14.4 How things work out in practice. Organic Chemistry II - Lumen Learning. [Link]

-

Electrophilic Aromatic Substitution Reaction. BYJU'S. [Link]

-

18.6: Substituent Effects on the EAS Reaction. Chemistry LibreTexts. [Link]

-

Benzene Reactions – Sulfonation, Nitration and Halogenation. BYJU'S. [Link]

-

Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry. [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

16.3: Other Aromatic Substitutions. Chemistry LibreTexts. [Link]

-

the nitration of benzene - electrophilic substitution. Chemguide. [Link]

Sources

- 1. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 11. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 16. nbinno.com [nbinno.com]

- 17. ajrconline.org [ajrconline.org]

The Strategic Role of the Methoxymethoxy (MOM) Group in Aromatic Compounds: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within the demanding realm of pharmaceutical development, the judicious selection and implementation of protecting groups are paramount to achieving target molecules with high fidelity and efficiency. Among the arsenal of protecting groups for the ubiquitous hydroxyl functionality on aromatic rings, the methoxymethyl (MOM) ether has established itself as a versatile and reliable workhorse. This technical guide provides a comprehensive exploration of the multifaceted role of the MOM group in aromatic compounds, extending beyond its primary function as a protective shield. We will delve into the nuanced electronic effects it imparts on the aromatic system, dissect the strategic considerations for its installation and cleavage, and illuminate its application in complex synthetic endeavors, including the synthesis of natural products and active pharmaceutical ingredients (APIs). Through a synthesis of established principles, field-proven insights, and detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to strategically leverage the MOM group in their synthetic campaigns.

The Methoxymethoxy Group: A Strategic Linchpin in Aromatic Synthesis

The methoxymethyl group (–CH₂OCH₃), commonly abbreviated as MOM, serves as a robust and versatile protecting group for phenolic hydroxyls. Its prevalence in organic synthesis stems from a favorable combination of stability under a wide range of reaction conditions and the relative ease of its introduction and removal.[1] Unlike more labile protecting groups, the MOM ether offers resilience towards many nucleophilic and basic reagents, organometallics, and a variety of reducing and oxidizing agents, making it an invaluable tool in complex synthetic sequences where multiple transformations are required.[2]

The core utility of the MOM group lies in its ability to mask the inherent reactivity of the phenolic proton and the nucleophilicity of the oxygen atom. This temporary deactivation prevents undesired side reactions during transformations elsewhere in the molecule, ensuring the integrity of the sensitive phenolic moiety.[3] However, the role of the MOM group transcends simple protection; its electronic influence on the aromatic ring can be strategically harnessed to modulate reactivity and direct the course of subsequent chemical modifications.

Electronic Landscape of MOM-Protected Aromatic Rings

The introduction of a MOM group onto an aromatic ring significantly alters its electronic properties, a factor that must be carefully considered when planning synthetic routes. The oxygen atom directly attached to the ring, despite its electronegativity, acts as a potent electron-donating group through resonance. This donation of a lone pair of electrons into the aromatic π-system increases the electron density of the ring, particularly at the ortho and para positions.

This electron-donating nature has two profound consequences:

-

Activation of the Aromatic Ring: The increased electron density makes the aromatic ring more susceptible to electrophilic aromatic substitution (EAS) reactions. This activation can be a significant advantage, facilitating reactions that might be sluggish on an unprotected phenol.

-

Ortho, Para Directing Effect: The preferential increase in electron density at the ortho and para positions directs incoming electrophiles to these sites. This predictable regioselectivity is a cornerstone of synthetic strategy, allowing for the controlled introduction of new functional groups.

The electronic influence of the MOM group can be quantitatively approximated by considering the Hammett constants (σ) of the closely related methoxy group (–OCH₃). The methoxy group exhibits a negative σₚ value (approximately -0.27), indicating strong electron donation at the para position through resonance, and a slightly positive σₘ value (approximately +0.12), reflecting its inductive electron-withdrawing effect at the meta position.[4] This dichotomy of resonance donation and inductive withdrawal is a key characteristic of alkoxy groups and is crucial for understanding their impact on aromatic reactivity.

Strategic Implementation: Protection and Deprotection Protocols

The successful application of the MOM group hinges on efficient and selective methods for its introduction and removal. The choice of reagents and conditions must be tailored to the specific substrate and the overall synthetic strategy, particularly in the context of complex molecules with multiple functional groups.

MOM Protection of Phenols

The formation of a MOM ether from a phenol is typically achieved via nucleophilic substitution. The phenolic hydroxyl group, often deprotonated to the more nucleophilic phenoxide, attacks an electrophilic source of the methoxymethyl group.

Commonly Employed Reagents and Conditions:

| Reagent | Base | Solvent | Key Considerations |

| Methoxymethyl chloride (MOM-Cl) | NaH, KH | THF, DMF | Highly effective but MOM-Cl is a known carcinogen and requires careful handling.[3] |

| Methoxymethyl chloride (MOM-Cl) | i-Pr₂NEt (DIPEA) | CH₂Cl₂ | Milder conditions, suitable for base-sensitive substrates. |

| Dimethoxymethane (DMM) | P₂O₅, Montmorillonite K-10 | CH₂Cl₂, neat | An acetal exchange reaction, offering a safer alternative to MOM-Cl.[1] |

| Methoxymethyl acetate | ZnCl₂ | CH₂Cl₂ | A less common but effective method. |

Step-by-Step Protocol for MOM Protection using MOM-Cl and DIPEA:

-

Dissolution: Dissolve the phenolic substrate (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-